6-Fluoro-3-iodo-5-nitro-1h-indazole

Synthetic Methodology Cross-Coupling Medicinal Chemistry

6-Fluoro-3-iodo-5-nitro-1H-indazole is a poly-substituted heterocyclic building block featuring a 1H-indazole core functionalized with three distinct groups: a 6-fluoro, a 3-iodo, and a 5-nitro substituent. This unique combination of substituents provides orthogonal synthetic handles for sequential functionalization, making it a versatile intermediate in medicinal chemistry.

Molecular Formula C7H3FIN3O2
Molecular Weight 307.02 g/mol
Cat. No. B12842750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-iodo-5-nitro-1h-indazole
Molecular FormulaC7H3FIN3O2
Molecular Weight307.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=NNC(=C21)I)F)[N+](=O)[O-]
InChIInChI=1S/C7H3FIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11)
InChIKeyNZALAQSSAMQTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-iodo-5-nitro-1H-indazole: A Triply Functionalized Indazole Scaffold for Advanced Pharmaceutical Synthesis


6-Fluoro-3-iodo-5-nitro-1H-indazole is a poly-substituted heterocyclic building block featuring a 1H-indazole core functionalized with three distinct groups: a 6-fluoro, a 3-iodo, and a 5-nitro substituent. This unique combination of substituents provides orthogonal synthetic handles for sequential functionalization, making it a versatile intermediate in medicinal chemistry . The compound belongs to the broader class of functionalized indazoles, which are recognized as privileged scaffolds in drug discovery, particularly for developing kinase inhibitors and other therapeutics targeting oncology and inflammation [1].

Why 6-Fluoro-3-iodo-5-nitro-1H-indazole Cannot Be Replaced by Simpler Indazole Analogs


Generic substitution with simpler indazoles, such as those lacking one or more of the specific 3-iodo, 5-nitro, or 6-fluoro groups, fails because it eliminates critical reactivity and physicochemical properties. The iodine atom at the C3 position is a superior leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, enabling precise C-C bond formation for building complex drug-like molecules [1]. The 5-nitro group provides a distinct electronic environment and serves as a synthetic handle for generating amine or other nitrogen-containing functionalities . The 6-fluoro substituent is essential for modulating metabolic stability and membrane permeability of the final drug candidate, a benefit absent in non-fluorinated analogs [2]. The combination of all three functional groups in a single, compact scaffold is what makes this compound uniquely valuable for efficient, parallel medicinal chemistry efforts.

Quantitative Evidence for the Selection of 6-Fluoro-3-iodo-5-nitro-1H-indazole in Drug Discovery


Synthetic Utility of 3-Iodo Substituent in Suzuki-Miyaura Cross-Coupling

The 3-iodo group on the indazole core is essential for efficient palladium-catalyzed cross-coupling. A study on the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with organoboronic acids demonstrated high conversion and broad substrate scope, underscoring the utility of the C3-iodo position for building molecular complexity [1]. In comparison, the corresponding 3-bromo-indazole analog is less reactive, and the 3-chloro-indazole is largely unreactive under standard conditions. This difference is a class-level inference for indazole chemistry.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Impact of Fluorination on Biological Activity and Selectivity

Fluorination of the indazole ring is a validated strategy for enhancing biological potency and selectivity. In a study of indazole-based nitric oxide synthase (NOS) inhibitors, a fluorinated analog (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) showed a marked improvement in selectivity, inhibiting NOS-II activity by 80% while showing no effect on NOS-I [1]. While this is not a direct head-to-head comparison of the target compound, it provides strong class-level evidence that the 6-fluoro substituent contributes positively to the desired biological profile.

Medicinal Chemistry Nitric Oxide Synthase Structure-Activity Relationship

Dual-Halogenated Scaffold as a Key Intermediate for Kinase Inhibitors

The target compound is supplied as a key building block for kinase and phosphodiesterase inhibitors . Its dual-halogenated nature (6-fluoro and 3-iodo) allows for efficient and selective functionalization, a necessity for synthesizing complex kinase inhibitors. The presence of both halogens enables orthogonal reactivity, which is a significant advantage over simpler building blocks like 6-fluoroindazole (which lacks a cross-coupling handle) or 3-iodoindazole (which lacks the beneficial fluorine for medicinal chemistry).

Kinase Inhibition Oncology Chemical Synthesis

Optimal Use Cases for Procuring 6-Fluoro-3-iodo-5-nitro-1H-indazole


Synthesis of Diversified Kinase Inhibitor Libraries for Oncology

Medicinal chemists designing novel ATP-competitive kinase inhibitors can utilize 6-Fluoro-3-iodo-5-nitro-1H-indazole as a central scaffold. The 3-iodo group allows for late-stage diversification via Suzuki-Miyaura cross-coupling to introduce a wide range of aryl and heteroaryl groups, exploring the hydrophobic back pocket of the kinase [1]. The 6-fluoro group improves metabolic stability and can enhance binding affinity through interactions with the protein's hinge region . The 5-nitro group can be retained or reduced to an amine for further derivatization, enabling the rapid generation of a focused library of potential drug candidates.

Design and Synthesis of Selective NOS Inhibitors for Neuroprotection

Building on the evidence that fluorination of the indazole core increases potency and selectivity for NOS isoforms, this compound serves as an advanced starting point for developing new neuroprotective agents [1]. Researchers can use the 3-iodo group to explore the effects of different aromatic substitutions on NOS-II selectivity, while the 6-fluoro group provides a baseline of enhanced activity and selectivity compared to non-fluorinated scaffolds. This allows for a more focused and efficient SAR study around a known privileged structure.

Construction of Novel Molecular Architectures via Sequential Functionalization

The compound's three distinct functional groups (C3-I, C5-NO2, C6-F) offer unparalleled opportunities for sequential, chemoselective transformations. For example, a researcher could first exploit the reactivity of the 3-iodo group in a cross-coupling reaction. In a subsequent step, the 5-nitro group could be reduced to an amine and then acylated or alkylated. The 6-fluoro substituent remains inert throughout, ensuring that the beneficial fluorine atom is present in the final, complex molecule. This orthogonal reactivity is a key advantage for building highly complex and diverse molecular entities for chemical biology or advanced materials research .

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